3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Catalog No.
S965618
CAS No.
947144-26-5
M.F
C6H3F3N2O4
M. Wt
224.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

CAS Number

947144-26-5

Product Name

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

IUPAC Name

4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one

Molecular Formula

C6H3F3N2O4

Molecular Weight

224.09 g/mol

InChI

InChI=1S/C6H3F3N2O4/c7-6(8,9)3-1-2(12)4(11(14)15)5(13)10-3/h1H,(H2,10,12,13)

InChI Key

RNRDDIRUBACPKU-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)C(=C1O)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=C(NC(=O)C(=C1O)[N+](=O)[O-])C(F)(F)F

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is a heterocyclic compound characterized by a pyridine ring that features a nitro group at the 3-position and a trifluoromethyl group at the 6-position, along with hydroxyl groups at the 2 and 4 positions. Its molecular formula is C6H3F3N2O3C_6H_3F_3N_2O_3, and it has a molecular weight of approximately 208.09 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it particularly valuable in various chemical and biological applications .

  • Electrophilic Aromatic Substitution: The nitro group can facilitate electrophilic substitution reactions on the aromatic ring.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, leading to various derivatives.
  • Oxidation and Reduction: The hydroxyl groups may undergo oxidation to form corresponding quinones or other oxidized derivatives, while reduction reactions can yield dihydropyridine derivatives .

Research indicates that 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol exhibits significant biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The trifluoromethyl group enhances its interaction with biological targets, suggesting that it may influence enzyme activity and metabolic pathways. Such properties make it a candidate for further pharmacological studies aimed at developing new therapeutic agents .

The synthesis of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol typically involves multi-step organic reactions:

  • Starting Material: The synthesis begins with a suitable pyridine derivative.
  • Introduction of Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
  • Nitration: The introduction of the nitro group generally involves treating the pyridine derivative with nitric acid under specific temperature conditions.
  • Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using agents such as hydrogen peroxide or other oxidizing agents.

In industrial settings, continuous flow reactors may be used to optimize reaction conditions for higher yields and purity .

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol finds applications in various fields:

  • Pharmaceuticals: It is explored for its potential as an enzyme inhibitor or activator, with implications in drug development.
  • Agrochemicals: The compound's unique properties make it suitable for use in developing pesticides or herbicides.
  • Material Science: Its chemical stability and reactivity allow for applications in creating advanced materials .

Studies on the interactions of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol with biological macromolecules have shown that it can modulate enzyme activity and influence protein interactions. For example, its interaction with cytochrome P450 enzymes suggests potential metabolic transformations leading to bioactive metabolites. Understanding these interactions is crucial for assessing its safety and efficacy in biological systems .

Several compounds exhibit structural similarities to 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol:

Compound NameCAS NumberSimilarity Index
4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one947144-53-80.81
5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one117519-19-40.81
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol947144-26-50.70
3-Nitro-6-(trifluoromethyl)pyridin-2-amine893444-21-80.61
4-Hydroxy-3-nitropyridin-2(1H)-one89282-12-20.83

Uniqueness

The uniqueness of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol lies in its specific arrangement of functional groups—namely, the presence of both nitro and hydroxyl groups at defined positions on the pyridine ring combined with the trifluoromethyl group. This arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds listed above .

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol exhibits significantly altered electrophilic aromatic substitution reactivity compared to unsubstituted pyridine due to the presence of multiple electron-withdrawing groups. The nitro group at position 3 and the trifluoromethyl group at position 6 function as powerful electron-withdrawing substituents, dramatically reducing the electron density of the pyridine ring system [3].

The strong electron-withdrawing nature of these substituents renders the pyridine ring highly deactivated toward electrophilic aromatic substitution reactions. The nitro group, being one of the most potent electron-withdrawing groups, decreases the nucleophilicity of the aromatic ring through both inductive and resonance effects [3] [4]. Similarly, the trifluoromethyl group exerts a strong inductive electron-withdrawing effect, further diminishing the ring's reactivity toward electrophiles [5] [6].

Under standard electrophilic aromatic substitution conditions, this compound shows minimal reactivity. When reactions do occur, they follow a meta-directing pattern relative to the nitro group, as the strongly deactivating nitro substituent directs incoming electrophiles to positions meta to itself [3]. However, the presence of hydroxyl groups at positions 2 and 4 provides alternative reaction sites through their inherent nucleophilicity.

The hydroxyl groups at positions 2 and 4 can undergo electrophilic substitution reactions more readily than the aromatic ring itself. These hydroxyl substituents can be replaced by various electrophiles under appropriate conditions. For instance, treatment with trifluoromethanesulfonic anhydride (triflyl anhydride) converts the hydroxyl groups to triflate leaving groups, which can subsequently undergo nucleophilic displacement reactions [7].

Data Table: Electrophilic Aromatic Substitution Reactivity

Substrate PositionReactivityDirecting EffectTypical ReagentsReaction Conditions
Ring positions 1,5Very lowMeta to NO₂Strong electrophilesHarsh conditions required
Hydroxyl at C-2ModerateN/ATf₂O, SOCl₂0°C, base present
Hydroxyl at C-4ModerateN/ATf₂O, SOCl₂0°C, base present
Ring position 5MinimalMeta to NO₂Very strong electrophilesExtreme conditions

Nucleophilic Displacement Reactions

The presence of electron-withdrawing groups significantly enhances the compound's susceptibility to nucleophilic aromatic substitution reactions. Both the nitro group and trifluoromethyl group activate the pyridine ring toward nucleophilic attack by reducing electron density and stabilizing the anionic intermediate formed during nucleophilic substitution [3] [4].

Nucleophilic displacement reactions can occur at multiple sites within the molecule. The hydroxyl groups at positions 2 and 4 are particularly susceptible to displacement by various nucleophiles under basic conditions. These reactions proceed through typical nucleophilic aromatic substitution mechanisms, where the nucleophile attacks the electron-deficient aromatic carbon bearing the hydroxyl group [7] [3].

The reaction conditions typically require the presence of strong bases such as triethylamine or sodium hydroxide to facilitate the displacement process. Treatment with nucleophiles such as amines results in the formation of amino-substituted derivatives, as demonstrated in synthetic procedures where benzylamine displaces hydroxyl groups to form diaminopyridine derivatives [7].

Under harsh conditions, even the nitro group can be displaced by strong nucleophiles, although this requires more forcing conditions due to the strong electron-withdrawing nature of the nitro substituent. The trifluoromethyl group, being extremely resistant to nucleophilic attack, remains intact under most reaction conditions [5] [6].

Data Table: Nucleophilic Displacement Reactivity

Site of AttackNucleophile ExamplesReaction ConditionsProductsYield Range
C-2 hydroxylBnNH₂, alkoxidesEt₃N, THF, 50°CAmino/alkoxy derivatives60-85%
C-4 hydroxylBnNH₂, thiolsEt₃N, THF, 50°CAmino/thio derivatives65-80%
C-3 nitroStrong nucleophilesHigh temp, strong baseSubstituted pyridines20-40%
C-6 trifluoromethylNone observedN/ANo displacementN/A

Coordination Chemistry with Transition Metals

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol exhibits versatile coordination behavior with transition metals, functioning as a multidentate ligand through its nitrogen and oxygen donor atoms. The pyridine nitrogen provides a basic coordination site, while the hydroxyl oxygens at positions 2 and 4 can participate in metal coordination, either in their neutral form or as deprotonated alkoxide ions [8] [9] [10].

The compound demonstrates the ability to form both bidentate and tridentate coordination modes depending on the metal center and reaction conditions. In bidentate coordination, the ligand typically chelates through the pyridine nitrogen and one of the hydroxyl oxygen atoms, forming stable five-membered chelate rings that enhance complex stability [8] [9] [11].

Copper(II) complexes exhibit particularly high stability due to the Jahn-Teller effect and the preference for square planar or distorted octahedral geometries. The formation constants for copper complexes typically exceed log K = 8, indicating thermodynamically favored coordination [10] [12] [11]. Nickel(II) and cobalt(II) complexes show moderate to high stability, with coordination numbers varying from four to six depending on the presence of additional ligands [10] [13].

The electron-withdrawing nitro and trifluoromethyl groups influence the electronic properties of the coordinated metal centers, potentially enhancing their Lewis acidity and catalytic activity. This electronic effect has been observed in palladium complexes containing similar electron-deficient pyridine ligands, where enhanced catalytic performance in cross-coupling reactions was attributed to increased metal electrophilicity [12].

Manganese(II) complexes benefit from the rigidity imposed by the pyridine ring system, resulting in enhanced thermodynamic stability compared to more flexible ligand systems. The presence of the pyridine nitrogen in the coordination sphere provides configurational rigidity that prevents unwanted ligand dissociation pathways [11].

Redox Behavior and Radical Formation

The compound exhibits complex redox behavior primarily centered on the nitro group, which can undergo reversible reduction processes under electrochemical or chemical conditions. The reduction of nitro groups in pyridine systems has been extensively studied and proceeds through multiple electron transfer steps [14] [15] [16].

Initial one-electron reduction of the nitro group generates a radical anion intermediate at approximately -0.86 V versus the standard calomel electrode. This radical anion can be stabilized in aprotic solvents and exhibits characteristic EPR signals indicative of nitrogen-centered radical character [15] [16]. The presence of the trifluoromethyl group and pyridine ring system provides additional stabilization through conjugation and inductive effects.

Sequential two-electron reduction processes can occur at more negative potentials, leading to the formation of hydroxylamine intermediates. These reduction processes are influenced by the pH of the solution and the presence of proton sources. In aprotic solvents, both one-electron and two-electron reduction processes can be observed as separate waves in cyclic voltammetry experiments [15] [17].

The radical intermediates formed during nitro group reduction can participate in further chemical transformations, including coupling reactions and hydrogen atom abstraction processes. The stabilization of these radical species by the electron-deficient pyridine ring makes them sufficiently long-lived to engage in intermolecular reactions [16] [6].

Under photochemical conditions, the compound can generate radical species through different pathways, including homolytic cleavage of the carbon-nitrogen bond of the nitro group. These photochemically generated radicals have been implicated in various transformations of nitropyridine derivatives [4] [18].

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol varies significantly with pH, temperature, and the presence of nucleophilic species. Under neutral conditions at room temperature, the compound exhibits good stability with minimal degradation over extended periods [19] [20] [21].

At acidic pH values (pH 1-3), the compound undergoes moderate degradation through protonation of the pyridine nitrogen, which increases the electrophilicity of the ring system and makes it more susceptible to nucleophilic attack by water molecules [21] [22]. The protonated form shows enhanced reactivity toward hydrolysis, particularly at the carbon atoms adjacent to the hydroxyl groups.

Basic conditions (pH 9-12) present more challenging stability profiles due to the deprotonation of hydroxyl groups, which can act as leaving groups in nucleophilic substitution reactions. Under these conditions, hydroxide ions can displace the hydroxyl substituents, leading to ring-opened products or substituted pyridine derivatives [21] [23].

Elevated temperatures significantly accelerate all degradation pathways, with half-lives decreasing from years at room temperature to hours at temperatures above 80°C. The thermal degradation pathways include ring opening, hydroxyl group displacement, and partial decomposition of the nitro group [21] [24].

The presence of nucleophilic species such as amines or thiols enhances the degradation rate by providing alternative reaction pathways for displacement reactions. These nucleophiles can attack the electron-deficient pyridine ring, leading to substituted derivatives rather than complete degradation [7] [3].

UV irradiation promotes photodegradation processes that can lead to various photoproducts, including ring-opened species and radical coupling products. The nitro group is particularly susceptible to photochemical decomposition, generating nitrogen oxides and leaving behind modified pyridine structures [4].

Data Table: Hydrolytic Stability Under Different Conditions

ConditionsTemperature (°C)pHHalf-lifePrimary Degradation Route
Neutral aqueous257.0> 1 yearMinimal degradation
Acidic aqueous252.02-4 weeksProtonation-enhanced hydrolysis
Basic aqueous2510.02-5 daysHydroxyl displacement
Elevated temperature807.04-8 hoursThermal decomposition
UV irradiation257.01-3 hoursPhotochemical cleavage
Nucleophilic medium258.0Hours-daysSubstitution reactions

XLogP3

1.1

Dates

Last modified: 08-16-2023

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